7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. Another approach involves the use of continuous flow synthesis from bromopyruvic acid and 2-aminopyridines using an automated microreactor-based system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient one-pot synthesis and continuous flow systems suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using photocatalysis strategies.
Substitution: Basic conditions with non-nucleophilic alcoholic solvents like tert-butanol.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine-7-carboxylic acid: Shares a similar core structure but differs in the position of functional groups.
6-Bromo-7-fluoro-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Another derivative with different substituents that influence its chemical properties and applications.
Uniqueness: 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific iodine substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and chemical sensors .
Eigenschaften
Molekularformel |
C8H5IN2O2 |
---|---|
Molekulargewicht |
288.04 g/mol |
IUPAC-Name |
7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13) |
InChI-Schlüssel |
RYJURILISJOAHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=C2C=C1I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.